Introduction: The Role of Isotopic Labeling in Modern Research
Introduction: The Role of Isotopic Labeling in Modern Research
An In-Depth Technical Guide to Ethyl 2-hydroxy-2-methyl-3-oxobutanoate-¹³C A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
In the landscape of drug development, metabolomics, and proteomics, the ability to trace, quantify, and characterize molecules with absolute certainty is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a cornerstone technology, offering unparalleled precision without the safety and disposal concerns associated with radioactive isotopes.[1][2] Ethyl 2-hydroxy-2-methyl-3-oxobutanoate-¹³C is a specialized, isotopically labeled compound designed to serve critical functions in these advanced research areas.
This guide provides a comprehensive technical overview of Ethyl 2-hydroxy-2-methyl-3-oxobutanoate-¹³C, moving beyond a simple product description to offer insights into its synthesis, applications, and the analytical methodologies it enables. As a versatile tool, its primary applications include serving as a metabolic tracer, an internal standard for highly accurate quantitative analysis, and a precursor for the synthesis of labeled amino acids for biomolecular Nuclear Magnetic Resonance (NMR) studies.[3][4]
PART 1: Core Chemical and Physical Properties
Understanding the fundamental properties of a labeled compound is critical for its effective application, storage, and handling. Ethyl 2-hydroxy-2-methyl-3-oxobutanoate-¹³C is the heavy-isotope-labeled version of the unlabeled parent compound (CAS Number: 16508-89-7).[4][5] The incorporation of a ¹³C atom results in a mass shift of +1 (or more, depending on the number of labels), which is the basis for its utility in mass spectrometry.[6]
Chemical Structure
The specific position of the ¹³C label is crucial as it defines the compound's application. Several isotopomers are commercially available, with the label commonly placed on one of the methyl groups. For the purpose of this guide, we will focus on the methyl-¹³C variant.
Caption: Structure of Ethyl 2-hydroxy-2-methyl(¹³C)-3-oxobutanoate.
Physicochemical Data Summary
The following table summarizes key properties derived from leading suppliers. These values are essential for experimental design, from calculating concentrations to ensuring proper storage.
| Property | Value | Source |
| Linear Formula | CH₃COC(OH)(¹³CH₃)COOCH₂CH₃ | [6] |
| Molecular Weight | 161.16 g/mol | [3][6] |
| Unlabeled CAS Number | 16508-89-7 | [4][5] |
| Form | Neat Liquid | [4][6] |
| Chemical Purity | Typically ≥97% | [4][6] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [6] |
| Storage Conditions | Store in freezer (-20°C). Protect from light. | [4][5] |
Causality Insight: The requirement for freezer storage and protection from light is due to the compound's potential for degradation over time, particularly through keto-enol tautomerization or other decomposition pathways that could compromise sample integrity.[7] Maintaining low temperatures minimizes kinetic activity, preserving both chemical and isotopic purity.
PART 2: Synthesis and Quality Control
While end-users typically purchase this compound, understanding its synthesis provides insight into potential impurities and the rationale for quality control (QC) procedures. The synthesis of isotopically labeled compounds aims to incorporate the heavy isotope as late as possible in the synthetic route to maximize efficiency and minimize cost.[8]
A plausible synthetic route involves a Claisen condensation or a related acylation reaction. For example, the synthesis could start with a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide, which is used to introduce the labeled methyl group onto a suitable precursor molecule.
Illustrative Synthetic Workflow
Caption: Generalized Synthesis and Quality Control Workflow.
Self-Validating QC System
A robust QC protocol is non-negotiable for a high-purity standard.
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Mass Spectrometry (MS): This is the primary technique to confirm successful labeling. It verifies the expected mass shift (M+1 for a single ¹³C label) and quantifies the isotopic enrichment (e.g., 99 atom % ¹³C).[6]
-
Nuclear Magnetic Resonance (NMR): ¹³C-NMR and ¹H-NMR are used to confirm the precise location of the ¹³C label and the overall structural integrity of the molecule.[9] The large chemical shift dispersion in ¹³C-NMR allows for unambiguous identification of the labeled carbon.[9]
-
Chromatography (HPLC/GC): These methods are employed to determine the chemical purity, ensuring that the product is free from starting materials, solvents, and side-products.[4]
PART 3: Applications in Research and Drug Development
The utility of Ethyl 2-hydroxy-2-methyl-3-oxobutanoate-¹³C stems from the fact that ¹³C is a non-radioactive, stable isotope that behaves chemically identically to the naturally abundant ¹²C.[2]
Internal Standard for Quantitative Mass Spectrometry
This is one of the most common and critical applications. In quantitative bioanalysis (e.g., measuring drug or metabolite levels in plasma), an ideal internal standard (IS) co-elutes with the analyte but is mass-distinguishable.[3]
-
Expertise & Causality: A stable isotope-labeled (SIL) analog of the analyte is the "gold standard" for an IS. Why? Because its physicochemical properties (polarity, ionization efficiency, extraction recovery) are nearly identical to the unlabeled analyte. This means it accurately tracks the analyte through sample preparation (e.g., protein precipitation, liquid-liquid extraction) and ionization in the mass spectrometer, correcting for any sample loss or matrix effects. The ¹³C-labeled compound serves as an excellent IS for the quantification of its unlabeled counterpart.
This protocol outlines the use of Ethyl 2-hydroxy-2-methyl-3-oxobutanoate-¹³C as an IS for its unlabeled analog in a plasma matrix via LC-MS/MS.
-
Preparation of Standards:
-
Prepare a primary stock solution of the unlabeled analyte and the ¹³C-labeled IS in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known concentrations of the analyte into blank plasma.
-
Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the working IS solution to every tube.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method (e.g., C18 column) to separate the analyte from matrix components.
-
Optimize mass spectrometer parameters in Multiple Reaction Monitoring (MRM) mode. This involves selecting precursor-to-product ion transitions for both the analyte and the IS.
-
Hypothetical MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Analyte (Unlabeled) 161.1 e.g., 88.1 | Internal Standard (¹³C-labeled) | 162.1 | e.g., 89.1 |
-
Inject the samples and acquire data.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS for each sample.
-
Construct a calibration curve by plotting the area ratio against the analyte concentration for the standards.
-
Determine the concentration of unknown samples by interpolating their area ratios from the calibration curve.
-
Precursor for Biomolecular NMR
Ethyl 2-hydroxy-2-methyl-3-oxobutanoate is a known chiral precursor for the stereospecific labeling of valine and leucine residues in proteins expressed in E. coli.[4][5] By using the ¹³C-labeled version, researchers can produce proteins with ¹³C-labeled methyl groups at these specific amino acids.
-
Trustworthiness: This method is self-validating because the biosynthetic pathways in E. coli are highly specific. Administering the labeled precursor ensures that the ¹³C label is incorporated precisely where intended. This is critical for NMR studies that rely on specific isotopic labeling to simplify complex spectra and probe protein structure and dynamics. The product requires hydrolysis before use in cell culture.[10]
Metabolic Tracer
Stable isotopes are powerful tools for tracing metabolic pathways (metabolic flux analysis).[3][11] By introducing a ¹³C-labeled compound into a biological system (cell culture, animal model), scientists can track the fate of the carbon atoms as the molecule is metabolized.[11] Downstream metabolites that incorporate the ¹³C label can be identified and quantified by mass spectrometry, providing a dynamic map of metabolic activity.[1][2]
PART 4: Future Perspectives
The application of stable isotope-labeled compounds like Ethyl 2-hydroxy-2-methyl-3-oxobutanoate-¹³C continues to expand. In drug development, there is a growing trend towards using these compounds in early-phase human ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[1] This "microtracing" approach provides invaluable data on human metabolism before advancing a drug candidate. Furthermore, in the field of metabolomics, the use of ¹³C-labeling is crucial for distinguishing true biological signals from background noise and for the confident identification of unknown metabolites.[9]
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